2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as 4-methylbenzylamine) under acidic conditions.
Introduction of the Thioether Linkage: The hydroxymethyl group on the imidazole ring can be converted to a thioether linkage by reacting with a thiol derivative, such as thiazole-2-thiol, under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acetamide derivative, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of carboxylic acid derivatives
Reduction: Saturated imidazole derivatives
Substitution: Various substituted thioether derivatives
Scientific Research Applications
2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.
Material Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.
Biological Studies: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the 4-methylbenzyl group, which may affect its binding affinity and specificity.
2-((5-(hydroxymethyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the 4-methylbenzyl group in 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its binding interactions and specificity for certain molecular targets. This unique structural feature may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)9-21-14(10-22)8-19-17(21)25-11-15(23)20-16-18-6-7-24-16/h2-8,22H,9-11H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUBKWFBPPRZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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